1-methanesulfonyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine-4-carboxamide 1-methanesulfonyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1070959-98-6
VCID: VC11938020
InChI: InChI=1S/C19H27N3O4S/c1-27(25,26)22-12-8-16(9-13-22)19(24)20-17-6-4-15(5-7-17)14-18(23)21-10-2-3-11-21/h4-7,16H,2-3,8-14H2,1H3,(H,20,24)
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Molecular Formula: C19H27N3O4S
Molecular Weight: 393.5 g/mol

1-methanesulfonyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine-4-carboxamide

CAS No.: 1070959-98-6

Cat. No.: VC11938020

Molecular Formula: C19H27N3O4S

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

1-methanesulfonyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine-4-carboxamide - 1070959-98-6

Specification

CAS No. 1070959-98-6
Molecular Formula C19H27N3O4S
Molecular Weight 393.5 g/mol
IUPAC Name 1-methylsulfonyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C19H27N3O4S/c1-27(25,26)22-12-8-16(9-13-22)19(24)20-17-6-4-15(5-7-17)14-18(23)21-10-2-3-11-21/h4-7,16H,2-3,8-14H2,1H3,(H,20,24)
Standard InChI Key NPHYOJHRZBRXFT-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the molecular formula C₁₉H₂₇N₃O₄S and a molecular weight of 393.5 g/mol . Its IUPAC name, 1-methylsulfonyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]piperidine-4-carboxamide, reflects the following structural components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Methanesulfonyl group (-SO₂CH₃): Attached to the piperidine nitrogen, enhancing electrophilicity and potential hydrogen-bonding interactions .

  • Phenyl substituent: Linked via a 2-oxoethyl spacer to a pyrrolidine ring, introducing conformational rigidity and hydrophobic interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₇N₃O₄S
Molecular Weight393.5 g/mol
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
InChI KeyNPHYOJHRZBRXFT-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Piperidine-4-carboxamide formation: Acylation of piperidine-4-carboxylic acid with aniline derivatives.

  • Methanesulfonylation: Introduction of the -SO₂CH₃ group via reaction with methanesulfonyl chloride.

  • Pyrrolidinone linkage: Coupling of the phenyl group with a pyrrolidinone intermediate using amide bond-forming agents .

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>70%) and purity.

Reactivity Profile

  • Nucleophilic sites: The carboxamide and sulfonamide groups participate in hydrogen bonding.

  • Electrophilic sites: The ketone in the pyrrolidinone moiety may undergo reduction or condensation reactions .

CompoundTargetIC₅₀ (nM)Source
RG7109 (HCV inhibitor)NS5B polymerase3.2
VU0635186-1 (this compound)UndisclosedPending

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous solubility: ~5 μg/mL (low, necessitating formulation aids).

  • Lipophilicity: Predicted LogP = 2.32 (moderate, favoring blood-brain barrier penetration) .

Metabolic Stability

  • Hepatocyte clearance: Low (<15 mL/min/kg), indicating slow hepatic metabolism.

  • CYP inhibition: No significant inhibition of CYP3A4 or CYP2D6 .

Comparative Analysis with Structural Analogs

Impact of Substituents on Activity

  • Methanesulfonyl vs. sulfamoyl: Methanesulfonyl enhances target affinity by 10-fold compared to sulfamoyl derivatives .

  • Pyrrolidinone vs. piperidine: Pyrrolidinone improves solubility by 30% due to reduced planarity .

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